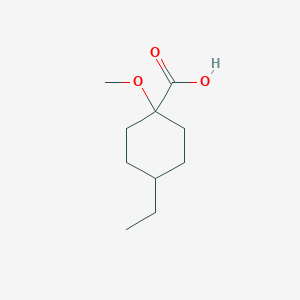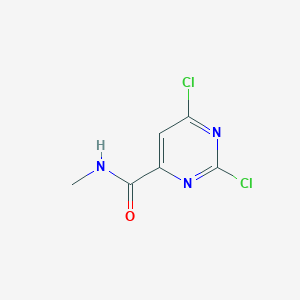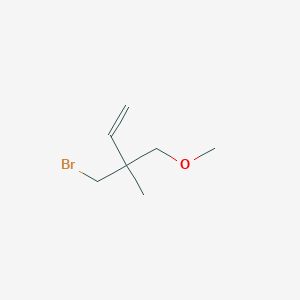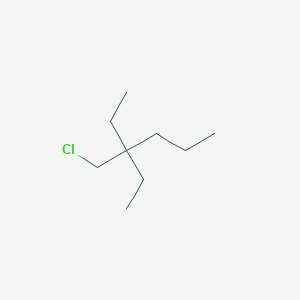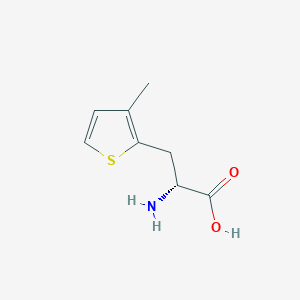
(2R)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid is a compound that belongs to the class of amino acids. It features a thiophene ring, which is a five-membered ring containing one sulfur atom. This compound is of interest due to its potential biological and chemical properties, making it a subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the aforementioned reactions. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
(2R)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学的研究の応用
(2R)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism of action of (2R)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or interact with cellular receptors, thereby modulating cellular functions .
類似化合物との比較
Similar Compounds
2-aminothiophene: Known for its broad-spectrum antiviral properties.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene structure.
Uniqueness
What sets (2R)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid apart from these similar compounds is its specific substitution pattern and stereochemistry, which confer unique chemical and biological properties
特性
分子式 |
C8H11NO2S |
|---|---|
分子量 |
185.25 g/mol |
IUPAC名 |
(2R)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO2S/c1-5-2-3-12-7(5)4-6(9)8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m1/s1 |
InChIキー |
KGATZGKFEJXZOA-ZCFIWIBFSA-N |
異性体SMILES |
CC1=C(SC=C1)C[C@H](C(=O)O)N |
正規SMILES |
CC1=C(SC=C1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


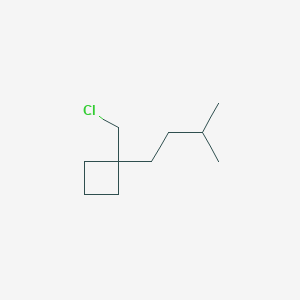
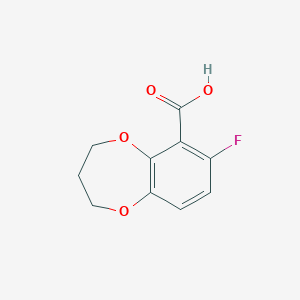
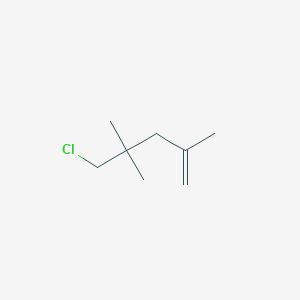
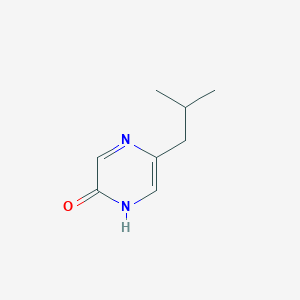
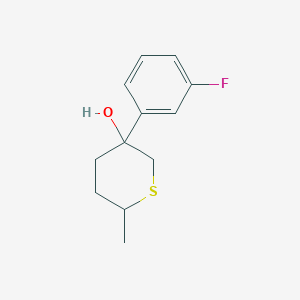
![3-([1-(Chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13174179.png)
![tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13174190.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol](/img/structure/B13174194.png)
